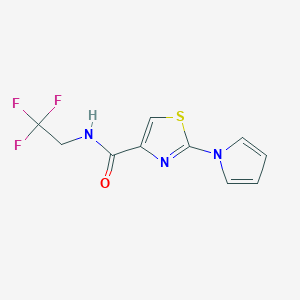

2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3OS/c11-10(12,13)6-14-8(17)7-5-18-9(15-7)16-3-1-2-4-16/h1-5H,6H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEUOPSQACBDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₉H₈F₃N₃OS

- Molecular Weight : 253.24 g/mol

- IUPAC Name : 2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide

This compound features a thiazole ring fused with a pyrrole moiety and a trifluoroethyl group, contributing to its unique chemical properties.

Antinociceptive and Anti-inflammatory Properties

Recent studies have highlighted the potential of thiazole derivatives as analgesics. For instance, related compounds have demonstrated significant antinociceptive effects in animal models. The thiazole ring is known to enhance binding affinity to cyclooxygenase (COX) enzymes, which are pivotal in pain and inflammation pathways.

In vitro studies have shown that derivatives similar to 2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide exhibit potent inhibition of COX-1 and COX-2 enzymes. Notably, one study reported an IC₅₀ value for COX-1 inhibition at approximately 38.76 nM and for COX-2 at 87.74 nM, indicating a promising profile for anti-inflammatory applications .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of COX enzymes. These enzymes convert arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory mediators.

Simulation docking studies suggest that the thiazole core interacts favorably with key residues in the active sites of COX enzymes, facilitating strong binding interactions that lead to effective inhibition .

Case Study 1: Analgesic Activity Evaluation

A recent evaluation involved synthesizing various thiazole derivatives and assessing their analgesic properties in rodent models. Among these derivatives, one showed a significant reduction in pain response compared to traditional NSAIDs like Indomethacin. The study reported a maximum edema inhibition percentage of 79.39%, showcasing its potential as a safer alternative with fewer gastrointestinal side effects .

Case Study 2: Toxicological Assessment

Another study focused on the toxicological profile of this class of compounds. The results indicated low ulcerogenic indices for compounds similar to 2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide when compared to standard treatments. This suggests that such compounds could provide effective pain relief without the common adverse effects associated with NSAIDs .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide with structurally analogous compounds, focusing on substituents, molecular weight, synthesis, and biological activity.

Key Observations:

Structural Variations :

- The trifluoroethylamide group in the target compound and 7d enhances lipophilicity compared to cyclopropyl or aryl substituents (e.g., 7e or [3a–s]) .

- Pyrrole vs. Pyrazole : The target compound’s pyrrole ring differs from pyrazole-based analogs (e.g., 7d–7j), which are associated with stronger π-π stacking interactions in insecticidal targets .

Synthetic Routes: The target compound shares synthetic steps (amide coupling) with N-substituted thiazoles in but diverges in pyrrole ring formation, which aligns with Paal-Knorr methodologies . Compounds like 7d require multi-step heterocyclization for pyrazole-thiazole frameworks, increasing synthetic complexity .

Biological Relevance :

- While the target compound’s activity is unspecified, 7d and 7e demonstrate potent insecticidal effects, suggesting that the trifluoroethyl group and halogenated pyridinyl moieties enhance target binding .

- The trifluoromethoxy group in ’s compounds highlights the role of fluorination in improving pharmacokinetic properties, a trait likely shared with the trifluoroethylamide group .

Physicochemical Properties: The trifluoroethyl group may improve metabolic stability over non-fluorinated analogs (e.g., cyclopropylamide in 7e), as seen in patented solid-state forms of fluorinated pyrrolidine carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.